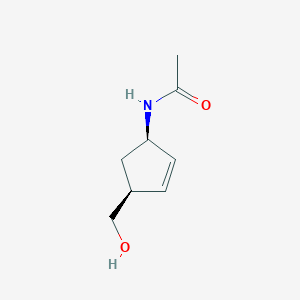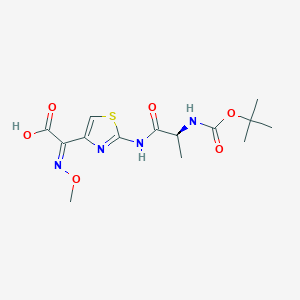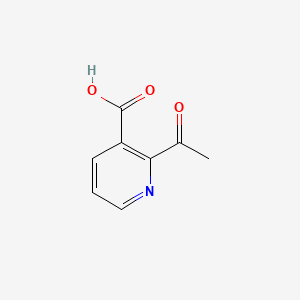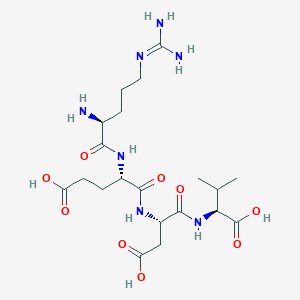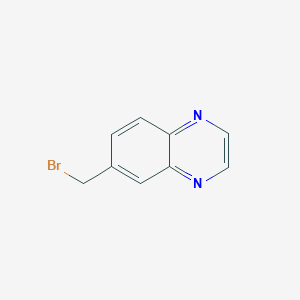
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H17BN2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring attached to a phenyl ring, which is further connected to a boronic acid group. The oxazole ring also has a dimethylamino-substituted phenyl group attached to it .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids and their derivatives are known to participate in various types of reactions. These include the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.1 g/mol. Some of its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 544.2±60.0 °C at 760 mmHg, and a flash point of 282.9±32.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Anticancer Activity : A boronic acid-based molecule, structurally related to the specified compound, showed promising anticancer activity against different cell lines at low concentrations. This was compared to the activity of the standard drug doxorubicin (Zagade et al., 2020).
Chemical Sensing and Saccharide Recognition : The compound's derivatives, particularly those containing boronic acid functional groups, have been shown to be significant in the development of chemical sensors for saccharide recognition. This is due to their ability to induce a visible color change upon binding (Hayik et al., 2004).
Organic Room-Temperature Phosphorescent Materials : Aryl boronic acids, similar to the specified compound, have been used in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, offering potential applications in optoelectronics (Zhang et al., 2018).
Fluorescent Sensing of Sugars and Nucleosides : Derivatives of the compound have been developed as fluorescent sensors for sugars and nucleosides, indicating potential applications in clinical diagnostics (Elfeky, 2011).
Photoluminescence Properties : Studies on four-coordinate boron compounds containing an N,O-chelating oxazolylphenolate ligand, structurally related to the specified compound, showed that systematic electronic control optimizes their photoluminescence properties, which can be useful in optoelectronic devices (Son et al., 2009).
Optical Modulation and Sensor Technology : Research on phenyl boronic acids, similar in function to the specified compound, has shown applications in saccharide recognition and sensor technology. These studies focus on the relationship between molecular structure and optical properties (Mu et al., 2012).
Propriétés
IUPAC Name |
[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONPEMBRCXBCNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438351 |
Source


|
| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid | |
CAS RN |
380499-66-1 |
Source


|
| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Dimethylaminophenyl)oxazol-2-yl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



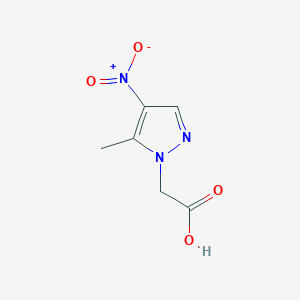


![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
